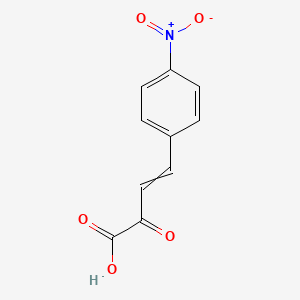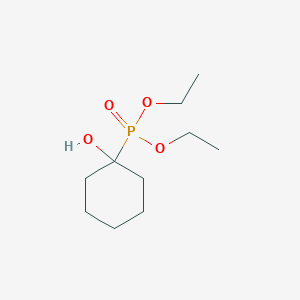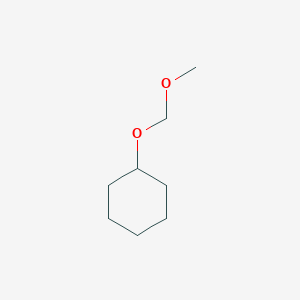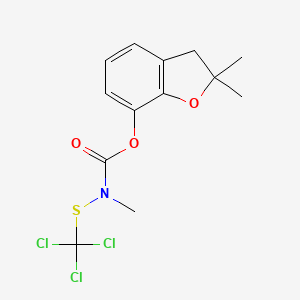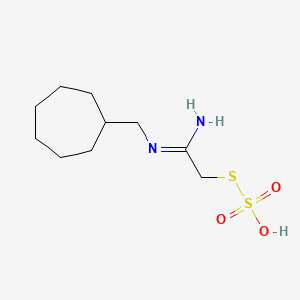
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate: is an organic compound that contains sulfur, nitrogen, and carbon atoms It is part of the thiosulfate family, which is known for its diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cycloheptylmethylamine with carbon disulfide and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiosulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: It can also be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
Biology:
- Studied for its potential role in biological systems, particularly in sulfur metabolism and signaling pathways.
Medicine:
- Investigated for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of its thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Sodium thiosulfate: A well-known thiosulfate compound used in medicine and industry.
Ammonium thiosulfate: Commonly used in fertilizers and photographic processing.
Uniqueness: S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which includes a cycloheptylmethylamidino group
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Eigenschaften
CAS-Nummer |
40283-61-2 |
|---|---|
Molekularformel |
C10H20N2O3S2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcycloheptane |
InChI |
InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
InChI-Schlüssel |
SCKFQSRDBBHBAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


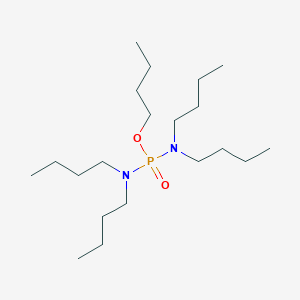
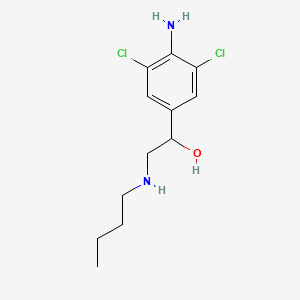

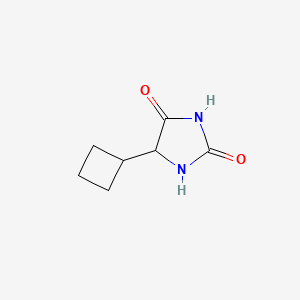
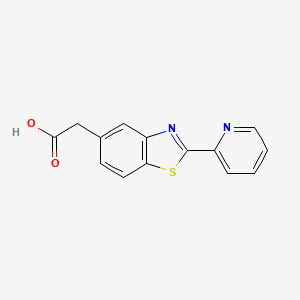
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
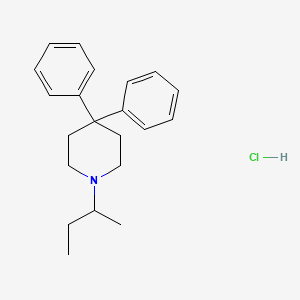
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
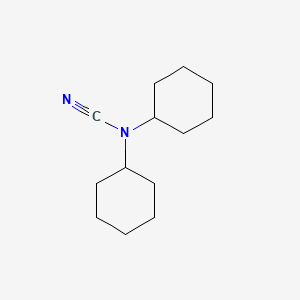
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
